molecular formula C10H16 B14751434 Spiro[4.5]dec-7-ene CAS No. 1712-46-5

Spiro[4.5]dec-7-ene

Cat. No.: B14751434
CAS No.: 1712-46-5
M. Wt: 136.23 g/mol
InChI Key: LPIOLZJIOZTRMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[4.5]dec-7-ene can be synthesized through various methods, including the Diels-Alder reaction. For instance, one method involves the cycloaddition of methyl vinyl ketone with 2-methylene-4-phenyl-1,3-dioxolane . The reaction is typically carried out in a Parr-reactor at elevated temperatures (around 150°C) with hydroquinone as a stabilizer .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]dec-7-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.

Scientific Research Applications

Spiro[4.5]dec-7-ene has several scientific research applications, including:

Comparison with Similar Compounds

  • 7-Methyl-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene
  • 7-Methyl-2-phenyl-1,3,6-trioxathis compound

Comparison: this compound is unique due to its specific spirocyclic structure and the presence of isopropenyl and dimethyl groups.

Properties

CAS No.

1712-46-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

spiro[4.5]dec-8-ene

InChI

InChI=1S/C10H16/c1-2-6-10(7-3-1)8-4-5-9-10/h1-2H,3-9H2

InChI Key

LPIOLZJIOZTRMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC=CC2

Origin of Product

United States

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